molecular formula C12H8ClN5O2 B13946610 (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine

(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine

Cat. No.: B13946610
M. Wt: 289.68 g/mol
InChI Key: LFIIRULWZOBJJI-UHFFFAOYSA-N
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Description

(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine is a complex organic compound that combines a pyrimidine ring with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine typically involves multi-step organic reactions. One common approach is to start with the chlorination of a pyrimidine derivative, followed by nitration to introduce the nitro group. The indole moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can produce various substituted pyrimidine-indole compounds.

Scientific Research Applications

(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-3-yl)-amine
  • (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-7-yl)-amine

Uniqueness

(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with an indole moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H8ClN5O2

Molecular Weight

289.68 g/mol

IUPAC Name

N-(6-chloro-5-nitropyrimidin-4-yl)-1H-indol-5-amine

InChI

InChI=1S/C12H8ClN5O2/c13-11-10(18(19)20)12(16-6-15-11)17-8-1-2-9-7(5-8)3-4-14-9/h1-6,14H,(H,15,16,17)

InChI Key

LFIIRULWZOBJJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC3=C(C(=NC=N3)Cl)[N+](=O)[O-]

Origin of Product

United States

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